Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)

Catalog No.
S12582010
CAS No.
550352-29-9
M.F
C13H14N2OS
M. Wt
246.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(...

CAS Number

550352-29-9

Product Name

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

InChI

InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16)

InChI Key

RVOACIYUGQHFQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is a chemical compound with the molecular formula C₁₃H₁₄N₂OS and a molar mass of 246.33 g/mol. This compound features a benzamide structure, which is characterized by the presence of an amide functional group attached to a benzene ring. The thiazole moiety contributes to its unique properties, as it contains sulfur and nitrogen atoms within a five-membered ring. The specific arrangement of substituents, including two methyl groups on the thiazole and one on the benzene ring, plays a crucial role in its biological activity and chemical reactivity .

Typical of amides and thiazoles. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the amide can be involved in nucleophilic substitution reactions, particularly when activated by electrophilic species.
  • Hydrolysis: Under acidic or basic conditions, benzamides can undergo hydrolysis to yield the corresponding carboxylic acids and amines.
  • Condensation Reactions: Benzamide can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.

These reactions are fundamental in synthetic organic chemistry and contribute to the compound's utility in various applications .

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) exhibits notable biological activities. It has been studied for its potential herbicidal properties, demonstrating effectiveness against various unwanted plant species. The thiazole ring is often associated with antimicrobial and antifungal activities, suggesting that this compound may also possess similar effects. Research has indicated that compounds containing thiazole moieties can interact with biological targets, potentially leading to inhibition of growth or metabolic processes in pests .

The synthesis of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) typically involves several key steps:

  • Formation of Thiazole: The initial step often involves synthesizing the thiazole ring through cyclization reactions involving appropriate precursors such as α-halo ketones and thioureas.
  • Amidation Reaction: The thiazole derivative is then reacted with an appropriate benzoyl chloride or an equivalent to form the benzamide linkage.
  • Methylation: Methylation of specific positions on the thiazole or benzene ring can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the core structure .

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) finds applications primarily in agriculture as a herbicide. Its ability to control unwanted vegetation makes it valuable for crop management and land maintenance. Additionally, due to its potential antimicrobial properties, it may also be explored for use in pharmaceuticals or as a biocide in various industrial applications .

Studies on interaction mechanisms involving Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) suggest that it may inhibit specific enzymes or biological pathways in target organisms. For instance:

  • Enzyme Inhibition: Research indicates that compounds containing thiazole rings can inhibit enzymes involved in metabolic pathways of pests.
  • Receptor Binding: There may be interactions with specific receptors that modulate physiological responses in plants or microorganisms.

These interactions are crucial for understanding how this compound functions at a molecular level and its efficacy as a herbicide .

Several compounds share structural similarities with Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI). Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
Benzamide, N-(4,5-dihydro-2-thiazolyl)-4-methylSimilar thiazole structure but lacks methyl groupsPotentially less active against pests
Benzamide, N-(1,2-thiazolyl)-4-methylDifferent thiazole position; fewer methyl groupsBroader spectrum of antimicrobial activity
Benzamide, N-(2-thiazolyl)-3-methylThiazole at different position; unique methylation patternVaries; potential herbicidal properties

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) stands out due to its specific arrangement of substituents which enhances its herbicidal efficacy compared to other similar compounds .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.08268425 g/mol

Monoisotopic Mass

246.08268425 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types